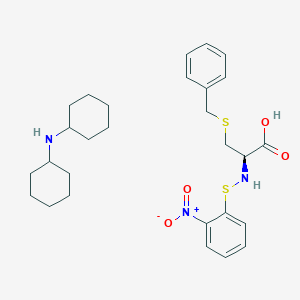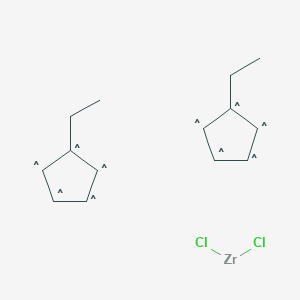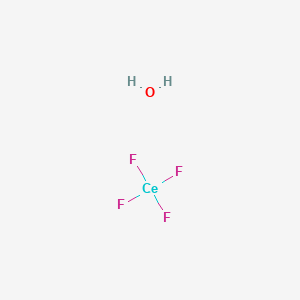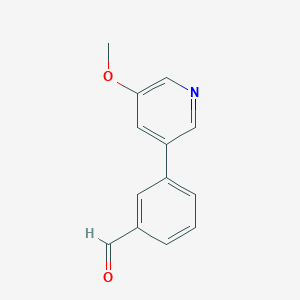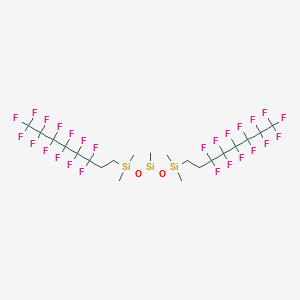
Titanium trimethacrylate methoxyethoxythoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium trimethacrylate methoxyethoxythoxide is a titanium-based organometallic compound. It is known for its unique chemical properties and is widely used in various industrial and scientific applications. The compound is characterized by its ability to form strong bonds with organic and inorganic materials, making it a valuable component in the synthesis of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium trimethacrylate methoxyethoxythoxide is typically synthesized through the reaction of titanium tetrachloride with methacrylic acid and methoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
TiCl4+3CH2=C(CH3)COOH+CH3OCH2CH2OH→Ti(OCH2CH2OCH3)(O2CCH2C(CH3)=CH2)3+4HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity, and the product is often purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Titanium trimethacrylate methoxyethoxythoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The methoxyethoxy groups can be substituted with other ligands, leading to the formation of new titanium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Ligands such as phosphines and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂)
Reduction: Lower oxidation state titanium compounds
Substitution: Various titanium-ligand complexes
Scientific Research Applications
Titanium trimethacrylate methoxyethoxythoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of titanium-containing polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in cancer treatment as a component of targeted drug delivery systems.
Industry: Used in the production of advanced materials, such as coatings and composites, due to its strong bonding capabilities.
Mechanism of Action
The mechanism of action of titanium trimethacrylate methoxyethoxythoxide involves its ability to form strong bonds with various substrates. The compound interacts with molecular targets through coordination bonds, leading to the formation of stable complexes. These interactions are facilitated by the presence of methacrylate and methoxyethoxy groups, which enhance the compound’s reactivity and stability.
Comparison with Similar Compounds
Titanium trimethacrylate methoxyethoxythoxide can be compared with other titanium-based compounds, such as:
Titanium tetraisopropoxide: Used as a precursor for titanium dioxide synthesis.
Titanium tetrabutoxide: Commonly used in the production of titanium-based coatings.
Titanium diisopropoxide bis(acetylacetonate): Used as a catalyst in various organic reactions.
Uniqueness: this compound is unique due to its combination of methacrylate and methoxyethoxy groups, which provide enhanced reactivity and stability compared to other titanium compounds. This makes it particularly valuable in applications requiring strong bonding and stability.
Properties
IUPAC Name |
2-(2-methoxyethoxy)ethanol;2-methylprop-2-enoic acid;titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3.3C4H6O2.Ti/c1-7-4-5-8-3-2-6;3*1-3(2)4(5)6;/h6H,2-5H2,1H3;3*1H2,2H3,(H,5,6); |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLIIBHBDCBSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.COCCOCCO.[Ti] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O9Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
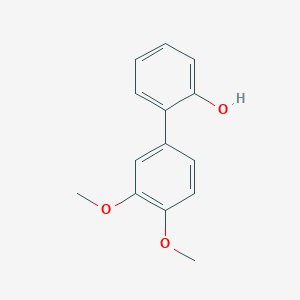
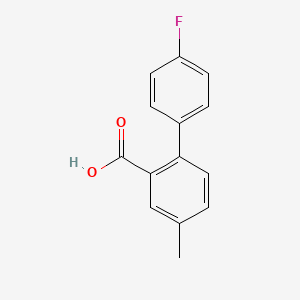
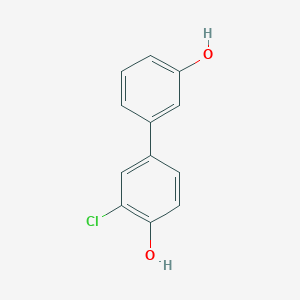
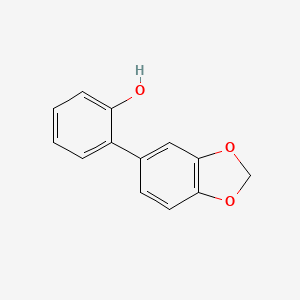
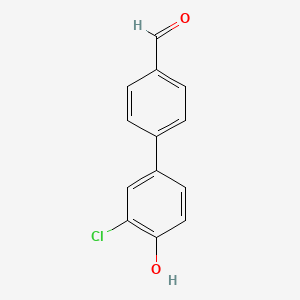
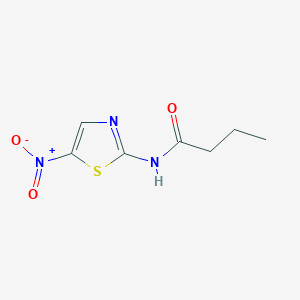
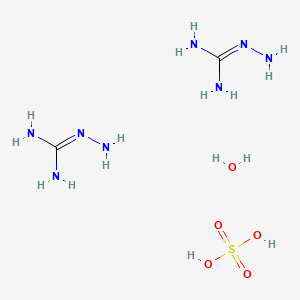
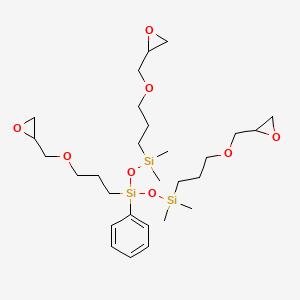
![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)
